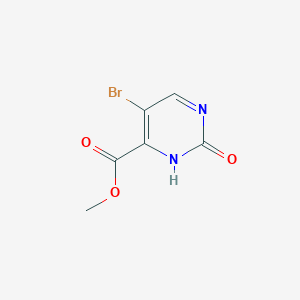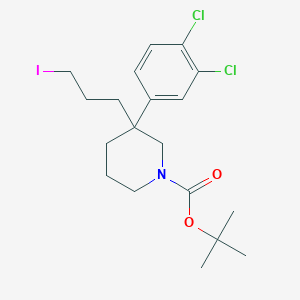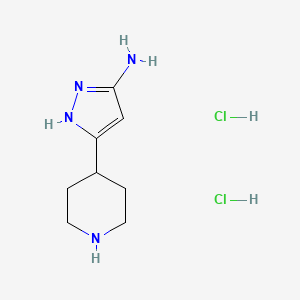
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 71933-03-4 . It has a molecular weight of 233.02 and its IUPAC name is methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is 1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) . The InChI key is LQTKGJRZBOYLEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate” is a solid compound . The compound is shipped at normal temperature .Applications De Recherche Scientifique
Comprehensive Analysis of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate Applications
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate: is a chemical compound with the molecular formula
C6H5BrN2O3 C_6H_5BrN_2O_3 C6H5BrN2O3
and a molecular weight of 233.02 . It is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Below is a detailed analysis of its unique applications across various scientific research fields.Anticancer Drug Synthesis
This compound has been utilized in the synthesis of novel anticancer agents. Specifically, derivatives of Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate have shown promising results in inhibiting the proliferation of various cancer cell lines, such as Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the pyrimidine ring has been found to enhance antiproliferative activity, making it a valuable scaffold for developing new chemotherapeutic drugs.
Molecular Docking Studies
In silico studies, including molecular docking and molecular dynamics simulations, have employed this compound to explore binding orientations and stabilities within the active sites of target proteins . These studies are crucial for understanding the interaction between potential drug molecules and their biological targets, aiding in the design of more effective therapeutic agents.
Chemical Synthesis Intermediates
Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate serves as an intermediate in the synthesis of various complex molecules. Its reactive sites allow for multiple chemical transformations, making it a key starting material in the construction of diverse organic compounds.
Material Science Research
The compound’s structural features enable its use in material science research, where it can be incorporated into novel materials with potential applications in electronics, photonics, and nanotechnology.
Analytical Chemistry
Due to its well-defined structure and properties, Methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate is used as a standard or reference compound in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC . These methods are essential for the qualitative and quantitative analysis of chemical substances.
Computational Chemistry Simulations
The compound is also used in computational chemistry for simulation purposes. Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD utilize it to produce visualizations that help in understanding molecular behavior and interactions .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-2-oxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKGJRZBOYLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652829 | |
| Record name | Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71933-03-4 | |
| Record name | Methyl 5-bromo-2-oxo-2,3-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416058.png)
![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416061.png)
![4-[3-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416063.png)
![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)
![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-[4-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416073.png)
![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
